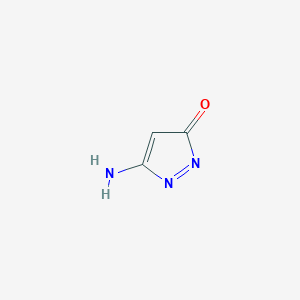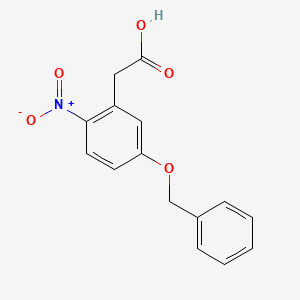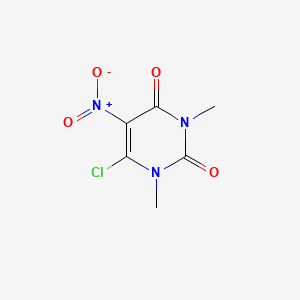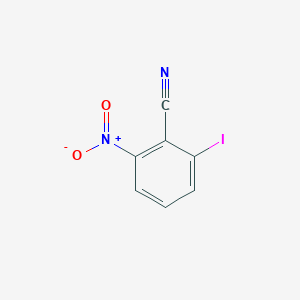
5-amino-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C₃H₅N₃O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-amino-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with methyl acetoacetate under acidic conditions can yield this compound . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, catalyzed by iodine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solvent-less reactions to minimize waste and improve yield. For example, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-less conditions can produce this compound with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-amino-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the formation of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine, phenylhydrazine, and 1,3-dicarbonyl compounds. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to 70°C .
Major Products: The major products formed from reactions involving this compound include various pyrazole derivatives and condensed heterocyclic systems. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
5-amino-3H-pyrazol-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a precursor for the development of drugs targeting various enzymes and receptors, such as p38MAPK and COX . Additionally, it has applications in the food industry as a cosmetic coloring and UV stabilizer .
Wirkmechanismus
The mechanism of action of 5-amino-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of prostaglandins . This inhibition leads to anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to 5-amino-3H-pyrazol-3-one include 3-Amino-1,2-dihydropyrazol-5-one and 3-Amino-5-hydroxypyrazole . These compounds share a similar pyrazole ring structure but differ in their functional groups.
Uniqueness: What sets this compound apart from its similar compounds is its versatility in forming condensed heterocyclic systems and its wide range of applications in various fields, including medicinal chemistry, food industry, and material science .
Eigenschaften
CAS-Nummer |
74586-24-6 |
|---|---|
Molekularformel |
C3H3N3O |
Molekulargewicht |
97.08 g/mol |
IUPAC-Name |
5-aminopyrazol-3-one |
InChI |
InChI=1S/C3H3N3O/c4-2-1-3(7)6-5-2/h1H,4H2 |
InChI-Schlüssel |
ACOIYJJFAXRSHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-bromo-8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B8809370.png)




![Methyl [(1-ethylpropyl)amino]acetate](/img/structure/B8809397.png)

![Tetrabenzo[a,c,H,j]phenazine](/img/structure/B8809405.png)



![2-Methyloxazolo[4,5-c]quinoline](/img/structure/B8809425.png)

